Magnesium iodide

Overview

Description

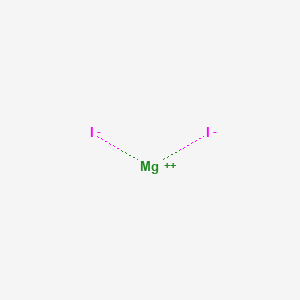

Magnesium iodide is an inorganic compound with the chemical formula MgI2. It is a white crystalline solid that is highly soluble in water and other solvents like ether, alcohol, and ammonia . This compound forms various hydrates, such as MgI2·6H2O and MgI2·8H2O . This compound is a typical ionic halide and is primarily used in organic synthesis and other chemical applications .

Mechanism of Action

Target of Action

Magnesium iodide (MgI2) is an inorganic compound that primarily targets magnesium and iodide ions . It forms various hydrates (MgI2·xH2O) and is a salt of magnesium and hydrogen iodide . These salts are typical ionic halides, being highly soluble in water .

Mode of Action

The mode of action of this compound involves the interaction of magnesium and iodide ions. In a redox reaction, iodide is oxidized and magnesium is reduced . This compound acts as a reducing agent (i.e., it loses electrons), and iodide acts as an oxidizing agent (i.e., it gains electrons) .

Biochemical Pathways

This compound doesn’t directly participate in any specific biochemical pathways. It can be used to prepare compounds for organic synthesis . The preparation of this compound can be achieved from magnesium oxide, magnesium hydroxide, and magnesium carbonate by treatment with hydroiodic acid .

Pharmacokinetics

It’s worth noting that this compound is highly soluble in water , which could potentially influence its distribution and excretion.

Result of Action

The result of the action of this compound is the formation of a stable compound under high heat in a hydrogen atmosphere . It decomposes in air at normal temperatures, turning brown from the release of elemental iodine . When heated in air, it decomposes completely to magnesium oxide .

Action Environment

The action of this compound is influenced by environmental factors. It is stable at high heat under a hydrogen atmosphere . It decomposes in air at normal temperatures, turning brown from the release of elemental iodine . When heated in air, it decomposes completely to magnesium oxide . Therefore, the environment plays a crucial role in the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Magnesium iodide plays a role in biochemical reactions, particularly due to its ionic nature. It is a good conductor of electricity when dissolved in water or in a molten state

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions, but it decomposes upon heating to produce magnesium oxide and iodine . This property suggests that the effects of this compound could change over time in laboratory settings, particularly under conditions of heat or light exposure.

Preparation Methods

Magnesium iodide can be synthesized through several methods:

Reaction with Hydroiodic Acid: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce this compound. The reactions are as follows:

Direct Reaction: Magnesium metal can react directly with iodine in an anhydrous atmosphere to form this compound.

Chemical Reactions Analysis

Magnesium iodide undergoes various chemical reactions, including:

Decomposition: When heated in air, this compound decomposes to form magnesium oxide and iodine. The reaction is as follows:

Redox Reactions: This compound can participate in redox reactions where magnesium is oxidized and iodine is reduced. For example:

Substitution Reactions: this compound can react with other compounds to form different products.

Scientific Research Applications

Magnesium iodide has several applications in scientific research:

Organic Synthesis: It is used as a reagent to introduce the magnesium cation into organic molecules, facilitating various chemical transformations.

Reducing Agent: This compound serves as a strong reducing agent, capable of transforming various organic compounds.

Biological Importance: The iodide ion in this compound is essential for the synthesis of thyroid hormones, which regulate numerous physiological processes in the human body.

Industrial Uses: This compound is used in the production of certain types of catalysts, which are utilized in various chemical reactions to improve efficiency and yield.

Comparison with Similar Compounds

Magnesium iodide can be compared with other similar compounds, such as:

- Magnesium Fluoride (MgF2)

- Magnesium Bromide (MgBr2)

- Magnesium Chloride (MgCl2)

- Calcium Iodide (CaI2)

- Strontium Iodide (SrI2)

- Barium Iodide (BaI2)

This compound is unique due to its specific applications in organic synthesis and its role in biological systems . Unlike other magnesium halides, this compound is particularly useful in the synthesis of thyroid hormones and as a reducing agent in organic chemistry .

Biological Activity

Magnesium iodide (MgI₂) is a compound that has garnered attention for its various biological activities and potential applications in medicine and biochemistry. This article delves into the biological properties of this compound, focusing on its biochemical roles, therapeutic implications, and relevant research findings.

Chemical and Physical Properties

This compound is an inorganic compound formed from magnesium and iodine. It is typically found as a white crystalline solid and is highly soluble in water. The solubility allows it to dissociate into magnesium ions (Mg²⁺) and iodide ions (I⁻), which are crucial for its biological activities.

Biochemical Roles of Magnesium Ions

Magnesium ions play a central role in numerous biological processes:

- Cofactor for Enzymes : Magnesium is essential for over 600 enzymatic reactions, including those involved in ATP metabolism, DNA synthesis, and protein synthesis .

- Cell Signaling : Mg²⁺ regulates cellular signaling pathways by modulating the activity of various ion channels and receptors, influencing processes such as muscle contraction and neurotransmitter release .

- Nutrient Metabolism : It is involved in carbohydrate metabolism, lipid metabolism, and the stabilization of nucleic acids .

Biological Activity of Iodide Ions

Iodide ions also exhibit significant biological activity:

- Thyroid Function : Iodine is a critical component of thyroid hormones (T3 and T4), which regulate metabolism. Iodide uptake in the thyroid gland is essential for hormone synthesis .

- Antimicrobial Properties : Iodide has been shown to possess antimicrobial properties, making it useful in disinfection and wound healing applications.

Therapeutic Applications

The combination of magnesium and iodide can lead to synergistic effects that enhance their individual biological activities:

- Bone Health : Research indicates that magnesium plays a vital role in bone health by influencing bone mineralization. This compound may contribute to improved bone density and strength due to the combined effects of both ions .

- Cardiovascular Health : Magnesium's role as a calcium antagonist helps regulate heart rhythm and blood pressure. Iodine's influence on thyroid function can also impact cardiovascular health .

Case Studies and Research Findings

Several studies have highlighted the beneficial effects of this compound:

- Bone Regeneration : A study on porous magnesium scaffolds treated with MgF₂ demonstrated enhanced biocompatibility and osteogenic differentiation in rat bone marrow stromal cells. This suggests that magnesium compounds, including this compound, may promote bone regeneration .

- Thyroid Function Enhancement : In vitro studies showed that iodide uptake was significantly increased in thyroid cells exposed to human chorionic gonadotropin (hCG), indicating that iodide plays a crucial role in thyroid hormone production. Magnesium's presence may further enhance this effect due to its role in cellular signaling .

- Antimicrobial Efficacy : Research has demonstrated that iodine compounds exhibit antimicrobial activity against various pathogens. The addition of magnesium may enhance this effect through improved cellular uptake mechanisms .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Enzymatic Cofactor | Mg²⁺ acts as a cofactor for over 600 enzymes | Essential for metabolic processes |

| Thyroid Hormone Synthesis | Iodide uptake promotes T3/T4 production | Regulates metabolism |

| Antimicrobial Action | Iodine exhibits antimicrobial properties | Useful in wound care |

| Bone Health | Mg²⁺ influences bone mineralization | Potential treatment for osteoporosis |

Properties

IUPAC Name |

magnesium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJIBCZHWBKSL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgI2, I2Mg | |

| Record name | magnesium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065056 | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.114 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |

| Record name | Magnesium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-58-9 | |

| Record name | Magnesium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.